molecular formula C23H24FN3O3 B11398346 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11398346
M. Wt: 409.5 g/mol
InChI Key: MCQJRGGFEKBLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo-pyrazolone class, characterized by a fused bicyclic framework of pyrrole and pyrazole rings. Its structure features a 2-fluorophenyl group at position 4, a 2-hydroxyphenyl substituent at position 3, and a 3-(propan-2-yloxy)propyl chain at position 5 (Figure 1). The propan-2-yloxypropyl side chain likely improves lipophilicity, influencing membrane permeability. Although direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., ) suggest condensation reactions followed by crystallization from polar solvents like dimethylformamide (DMF) .

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H24FN3O3/c1-14(2)30-13-7-12-27-22(15-8-3-5-10-17(15)24)19-20(25-26-21(19)23(27)29)16-9-4-6-11-18(16)28/h3-6,8-11,14,22,28H,7,12-13H2,1-2H3,(H,25,26)

InChI Key

MCQJRGGFEKBLPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 2-fluorophenyl and 2-hydroxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Propyl Chain: The propyl chain with the propan-2-yloxy group can be attached using alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrrolo-pyrazolones and pyrazoline derivatives, focusing on substituent effects, physicochemical properties, and synthesis (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Molar Mass (g/mol) Key Features Reference
4-(2-Fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolo[3,4-c]pyrazolone 2-Fluorophenyl, 2-hydroxyphenyl, 3-(propan-2-yloxy)propyl ~423.4* Enhanced lipophilicity; hydrogen-bonding potential N/A
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one () Pyrrolo[3,4-c]pyrazolone 4-Chlorophenyl, 2-hydroxyphenyl, 3-methoxypropyl 397.85 Lower lipophilicity (methoxy vs. propan-2-yloxy); halogenated aryl group
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one () Pyrrolo[3,4-c]pyrazolone 3,4,5-Trimethoxyphenyl, 2-hydroxyphenyl, 3-hydroxypropyl ~452.4* Polar trimethoxy group; potential for glycosidic interactions
1-Substituted 4-Aroyl-3-hydroxy-pyrrol-2-one (Compound 25, ) Pyrrol-2-one Trifluoromethylphenyl, methylbenzoyl, hydroxypropyl 420.16 Electron-withdrawing CF₃ group; keto-enol tautomerism
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Pyrazoline-thiazole hybrid Multiple fluorophenyl groups, triazole, thiazole ~600.0* Rigid planar structure; triazole enhances π-stacking

*Calculated based on molecular formula.

Key Comparisons

The 2-hydroxyphenyl group, common to the target compound and derivatives, introduces hydrogen-bond donor capacity, contrasting with ’s 3-hydroxypropyl, which offers a flexible aliphatic hydroxyl group .

Aromatic Ring Modifications :

  • Fluorine at the 2-position (target) vs. 4-position () alters steric and electronic profiles. The 2-fluorophenyl group may reduce planarity compared to 4-substituted analogs, affecting binding to flat enzymatic pockets .
  • ’s 3,4,5-trimethoxyphenyl group provides strong electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in .

Synthetic and Crystallographic Insights: Crystallization from DMF () is a shared technique for pyrrolo-pyrazolone derivatives, suggesting similar solubility profiles . The planar conformation of ’s thiazole-pyrazoline hybrid contrasts with the non-planar 2-fluorophenyl group in the target compound, highlighting conformational flexibility in the latter .

Physicochemical Properties :

  • The target compound’s molar mass (~423.4 g/mol) is higher than ’s analog (397.85 g/mol), primarily due to the bulkier propan-2-yloxy group .
  • ’s compound exhibits a melting point of 205–207°C, suggesting that the target compound’s melting point may fall within a similar range due to structural similarities .

Research Implications and Gaps

Further studies should explore:

  • Synthesis optimization using methods from (DMF crystallization) and (condensation reactions).
  • Comparative pharmacokinetic profiling, particularly the impact of the 2-fluorophenyl group on metabolic stability versus 4-substituted analogs.
  • X-ray crystallography to confirm conformational differences inferred from substituent positions .

Biological Activity

The compound 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps, often utilizing various reagents and solvents to achieve high yields and purity. Recent studies have highlighted operationally simple procedures that yield the target compound with a success rate of up to 100% in some cases. The synthesis typically involves the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in dioxane under controlled conditions, resulting in the formation of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones with good purity (>95%) and yields ranging from 72% to 94% .

Table 1: Summary of Synthesis Parameters

Reaction ComponentDetails
ReagentsChromeno[2,3-c]pyrrole-3,9-diones, Hydrazine hydrate
SolventDioxane
Yield72% - 94%
Purity>95%

The biological activity of this compound is primarily linked to its interaction with various biological targets. In vitro studies have demonstrated its effectiveness as a potential inhibitor for specific proteins involved in disease pathways. For instance, it has shown promising results in disrupting PD-1/PD-L1 binding, which is crucial in immune checkpoint regulation .

Pharmacological Properties

Research has indicated that this compound exhibits a range of pharmacological properties:

  • Antitumor Activity : The compound has been evaluated for its potential anti-cancer effects through various assays that measure cell viability and proliferation in cancer cell lines.
  • Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Antioxidant Activity : The compound also displays antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Antitumor Efficacy : A recent study investigated the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an anti-cancer agent .
  • Immune Modulation : In another study focusing on immune checkpoint inhibitors, the compound was tested alongside known PD-L1 antagonists. It was found to induce similar dimerization effects on PD-L1 as established inhibitors like BMS1166 .

Table 2: Biological Activities and Assays

Biological ActivityAssay TypeResult
AntitumorCell viability assaySignificant reduction at >10 µM
Immune modulationPD-1/PD-L1 binding assayComparable to BMS1166
Anti-inflammatoryCytokine release assayReduced cytokine levels
AntioxidantDPPH scavenging assayHigh scavenging activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.